molecular formula C18H16ClNO4S B12597768 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-95-6

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No.: B12597768
CAS No.: 646514-95-6
M. Wt: 377.8 g/mol
InChI Key: JFCZSBJDIZUXLZ-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an indole moiety, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

The synthesis of 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties.

Biological Activity

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its biological significance. Its structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₄S
  • Molecular Weight : 357.80 g/mol
  • CAS Number : 2049109-24-0

Research indicates that compounds similar to this compound can act as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in various tumors. These isoforms play a crucial role in maintaining the pH balance within the tumor microenvironment, making them targets for cancer therapy .

Inhibition of Carbonic Anhydrase

A study evaluated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrase isoforms. The results showed that certain derivatives exhibited potent inhibitory activities against CA IX and XII, with IC50 values ranging from 51.6 to 99.6 nM. This suggests that this compound could potentially share similar inhibitory properties .

CompoundCA IX IC50 (nM)CA XII IC50 (nM)
Compound A75.485.1
Compound B51.660.2
Compound C99.6110.3

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). Specifically, compounds with modifications similar to those found in the target compound showed significant cytotoxic effects under hypoxic conditions typical of tumor environments .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the effects of various sulfonamide derivatives on MDA-MB-231 cells. The results indicated that high concentrations led to a concentration-dependent decrease in cell viability, suggesting potential for therapeutic application in treating aggressive breast cancers .
  • Migration Inhibition :
    • Another aspect investigated was the effect on cell migration in cancer models. Compounds similar to this compound demonstrated the ability to inhibit migration of MDA-MB-231 cells, indicating a possible role in metastasis prevention .

Properties

CAS No.

646514-95-6

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C18H16ClNO4S/c1-11-6-7-16-15(8-11)18(12(2)20(16)10-17(21)22)25(23,24)14-5-3-4-13(19)9-14/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

JFCZSBJDIZUXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC(=CC=C3)Cl)C)CC(=O)O

Origin of Product

United States

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